molecular formula C12H15N3OS2 B7071092 N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide

Cat. No.: B7071092
M. Wt: 281.4 g/mol
InChI Key: SDROPXGEKPNELJ-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-12(2,3)11-15-14-9(18-11)6-13-10(16)8-4-5-17-7-8/h4-5,7H,6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDROPXGEKPNELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with thiophene-3-carboxylic acid chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or thiadiazole rings are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt processes related to DNA replication, making it effective against bacterial and cancer cells . The compound may also inhibit key enzymes or proteins involved in cell proliferation and survival, leading to its cytotoxic effects .

Comparison with Similar Compounds

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]thiophene-3-carboxamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the thiadiazole and thiophene rings, which imparts distinct chemical and biological properties.

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